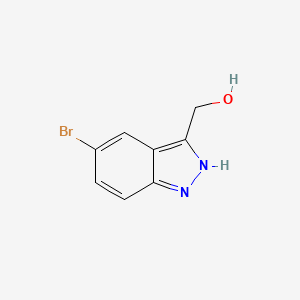

(5-Bromo-1H-indazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJNZBMXSXIESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1h Indazol 3 Yl Methanol and Its Precursors

General Synthetic Approaches to the Indazole Core

The indazole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These approaches often begin with substituted benzene (B151609) derivatives that are induced to cyclize, forming the characteristic fused pyrazole-benzene ring system.

Formation of the Indazole Ring System

The construction of the indazole ring is the foundational step in the synthesis of (5-Bromo-1H-indazol-3-yl)methanol. Various cyclization strategies have been developed to efficiently produce the 1H-indazole core.

Several reliable methods exist for forming the 1H-indazole ring system. A common strategy involves the reaction of ortho-substituted benzonitriles with hydrazine. For instance, 3-aminoindazoles can be prepared from 2-halobenzonitriles in a reaction with hydrazine derivatives. Specifically, 5-Bromo-1H-indazol-3-amine has been synthesized by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate in ethanol nih.gov.

Another classic approach is the Jacobson indazole synthesis, which utilizes the cyclization of appropriately substituted anilines or phenylhydrazines guidechem.com. A widely used method starts from substituted o-toluidines, which undergo diazotization followed by ring closure. For example, 5-bromo-1H-indazole can be produced in high yield from 4-bromo-2-methylaniline. This process involves acetylation, reaction with isoamyl nitrite to form a diazonium intermediate, and subsequent intramolecular cyclization .

The ring system can also be formed from isatin precursors. 1H-Indazole-3-carboxylic acid is accessible through the ring-opening of isatin with an aqueous alkali, followed by diazotization and a final reductive cyclization step.

The following table summarizes key cyclization reactions for forming the indazole core.

Table 1: Selected Cyclization Reactions for 1H-Indazole Synthesis| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | 5-Bromo-1H-indazol-3-amine | nih.gov |

| 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | 5-Bromo-1H-indazole |

Preparation of Substituted Indazoles

To arrive at the target molecule, functional groups must be present at the 3- and 5-positions. These substituents can be introduced either by using a pre-functionalized starting material for the cyclization or by modifying the indazole core after its formation.

A key precursor, 5-bromo-1H-indazole-3-carboxylic acid, can be synthesized through various routes. One method involves the hydrolysis of 5-bromo-3-cyanoindazole guidechem.com. Another approach uses 5-bromo-N-acetylphenylhydrazine, which reacts with chloral hydrate and hydroxylamine hydrochloride. The resulting intermediate undergoes a Beckmann rearrangement and cyclization to form a 5-bromo-N-acetamidoisatin, which is then hydrolyzed to yield the desired product guidechem.com. Furthermore, direct carboxylation of 5-bromoindazole can be achieved by heating it with anhydrous potassium carbonate under a carbon dioxide atmosphere in an autoclave guidechem.com.

The synthesis of the aldehyde precursor, 5-bromo-1H-indazole-3-carbaldehyde, has also been reported. The final step to obtain this compound involves the reduction of a carbonyl group at the C3-position. While specific literature for the reduction of 5-bromo-1H-indazole-3-carbaldehyde is not detailed, the transformation is readily accomplished using standard reducing agents. Strong reducing agents like Lithium aluminium hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols, whereas milder agents like sodium borohydride (NaBH₄) are typically used for the reduction of aldehydes and ketones masterorganicchemistry.comlibretexts.org. Given that LiAlH₄ is a powerful reducing agent, it would effectively reduce either the carboxylic acid, its ester derivative, or the aldehyde at the C3-position to the corresponding primary alcohol, this compound masterorganicchemistry.comlibretexts.org.

Regioselective Introduction of Bromine on the Indazole Scaffold

The placement of the bromine atom specifically at the 5-position is critical. This regioselectivity can be achieved through two primary strategies: by starting with a benzene-ring precursor that already contains bromine at the desired position, or by direct, selective bromination of the formed indazole ring.

The most unambiguous method to ensure the 5-bromo substitution is to begin the synthesis with a starting material where the bromine is already in place. As mentioned previously, the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline is an excellent example of this strategy . The positions of the substituents on the aniline ring directly dictate the substitution pattern of the final indazole product, thereby avoiding issues of regioselectivity during a later bromination step.

Alternatively, direct bromination of a pre-formed indazole can be effective if the existing substituents direct the incoming bromine to the 5-position. A notable example is the synthesis of 5-bromo-1H-indazole-3-carboxylic acid from indazole-3-carboxylic acid. The reaction is carried out by heating the starting material with bromine in glacial acetic acid, which results in selective bromination at the C5-position.

The following table outlines these two primary strategies for obtaining 5-bromoindazoles.

Table 2: Strategies for Synthesis of 5-Bromoindazoles| Strategy | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Pre-brominated Precursor | 4-Bromo-2-methylaniline | Ac₂O, KOAc, Isoamyl nitrite | 5-Bromo-1H-indazole |

Considerations of Halogenation Selectivity

The direct halogenation of the unsubstituted 1H-indazole ring can be complex. The indazole ring is susceptible to electrophilic attack at several positions, primarily C3, C5, and C7. The outcome of direct bromination depends heavily on the reaction conditions and the presence of any directing groups on the ring.

Direct bromination of 1H-indazole often leads to substitution at the 3-position. However, achieving selectivity for the 5-position without a directing group can be challenging and may result in a mixture of products, including poly-brominated species. For this reason, synthetic routes that establish the bromine at the 5-position from the outset (using a precursor like 4-bromo-2-methylaniline) are often preferred for their superior regiocontrol .

The presence of substituents on the indazole ring significantly influences the position of further electrophilic substitution. For example, the carboxyl group at the 3-position in indazole-3-carboxylic acid deactivates the pyrazole (B372694) ring towards electrophilic attack and directs the incoming electrophile (bromine) to the 5-position of the benzene ring. Similarly, other substituents can be used to direct halogenation to other positions, such as C7 nih.gov. This directing effect is a key consideration in the multi-step synthesis of complex substituted indazoles.

Synthesis of the 3-Hydroxymethyl Group

The introduction of a hydroxymethyl group (-CH₂OH) at the C3 position of the indazole ring is a critical transformation. Due to the electronic nature of the indazole heterocycle, direct C3 functionalization can be challenging compared to reactions at the nitrogen atoms. mit.edunih.gov Consequently, several indirect and direct strategies have been developed.

The C3 position of indazole is generally not nucleophilic, making direct alkylation rare without prior activation. nih.gov A common and effective strategy to overcome this is to first protect one of the nitrogen atoms (typically N1 or N2) and then perform a directed metalation. For instance, indazoles can be regioselectively protected at the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This protecting group can then direct a regioselective C3-lithiation, creating a potent nucleophile at the desired position. This C3-lithiated intermediate can subsequently react with a wide range of electrophiles to introduce various functional groups. nih.gov

Halogenation at the C3 position is another pivotal functionalization reaction, as the introduced halogen (typically bromine or iodine) serves as a versatile handle for further modifications through metal-catalyzed cross-coupling reactions. chim.it A variety of reagents and conditions have been reported for the regioselective bromination of the C3 position, including N-bromosuccinimide (NBS) and dibromohydantoin (DBDMH), sometimes assisted by ultrasound to improve efficiency. chim.itrsc.orgnih.gov While this introduces a bromine atom, subsequent reactions would be needed to convert it to a hydroxymethyl group.

Other direct C-H functionalization methods at the C3 position have also been explored, including nitration, carbamoylation, and phosphonylation, highlighting the ongoing development of methodologies to access diverse C3-substituted indazoles. frontiersin.orgrsc.org

A robust and frequently employed strategy for installing a 3-hydroxymethyl group is a two-step process involving the introduction of a C3-substituent that can be readily reduced to the desired alcohol. The most common precursors are C3-carbaldehydes (formyl group) or C3-carboxylic acids (or their esters).

The indazole-3-carboxylic acid moiety is a particularly important intermediate because the carboxyl group can undergo a variety of transformations. guidechem.com Synthesis of a 5-bromo-1H-indazole-3-carboxylic acid precursor can be achieved through several named reactions, such as the Jacobson indazole synthesis. guidechem.com Once obtained, the carboxylic acid can be reduced to the primary alcohol, this compound. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Alternatively, direct formylation at the C3 position of an N-protected indazole can yield a 3-carbaldehyde. This aldehyde functional group can then be selectively reduced to the hydroxymethyl group using milder reducing agents, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This method avoids the use of the more reactive LiAlH₄, which can be advantageous when other sensitive functional groups are present in the molecule. The development of microwave-assisted C3-formylation methods provides an efficient route to these key aldehyde precursors. thieme-connect.de

Directly introducing the hydroxymethyl group onto the C3 position of the indazole ring in a single step is a more atom-economical but less commonly reported approach. One potential method involves the reaction of a C3-metalated indazole intermediate with formaldehyde (B43269). Following the N-protection and C3-lithiation sequence described previously, quenching the C3-lithiated indazole with anhydrous formaldehyde (or a suitable equivalent like paraformaldehyde) would, in principle, yield the 3-hydroxymethyl indazole directly after an aqueous workup.

It is important to distinguish this C3-functionalization from the reaction of unsubstituted indazoles with formaldehyde in acidic or neutral conditions, which typically results in the formation of N1-hydroxymethyl or N2-hydroxymethyl derivatives, not C3-substituted products. nih.gov The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been studied and shown to afford (1H-indazol-1-yl)methanol derivatives. nih.gov Therefore, for selective C3-hydroxymethylation, prior activation of the C3 position, for example through metalation, is essential.

Convergent and Linear Synthetic Strategies for this compound

Two primary linear sequences can be envisioned for the synthesis of the target compound:

Route A: Bromination followed by C3-Functionalization In this approach, the bromine atom is introduced first. The synthesis would begin with the formation of 5-bromo-1H-indazole. A common route to this precursor starts from 4-bromo-2-methylaniline, which undergoes diazotization and cyclization. With 5-bromo-1H-indazole in hand, the subsequent step is the introduction of the hydroxymethyl group at the C3 position. This would typically proceed via N-protection, followed by directed C3-lithiation and reaction with formaldehyde, or a multi-step sequence involving C3-formylation or carboxylation followed by reduction.

Route B: C3-Functionalization followed by Bromination This strategy prioritizes the installation of the C3-substituent. One could start by synthesizing an indazole-3-carboxylic acid or its ester. guidechem.com This intermediate would then be subjected to electrophilic bromination. The directing effects of the existing indazole ring substituents would need to be considered to ensure selective bromination at the C5 position. Finally, the carboxylic acid at C3 is reduced to the hydroxymethyl group. Given that the indazole ring system's pyrazole part can be deactivating, controlling the regioselectivity of bromination on an indazole-3-carboxylic acid might present challenges, potentially leading to mixtures of isomers.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Each step in the synthetic sequence offers opportunities for improvement by adjusting parameters such as solvent, temperature, catalyst, and reaction time.

For the bromination step, modern methods have shown significant improvements over traditional approaches. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound irradiation has been reported as a novel and efficient protocol for the C3-bromination of indazoles, often completed in as little as 30 minutes under mild conditions. rsc.orgnih.gov While this specific method targets the C3 position, similar optimization of reagents and energy sources can be applied to the C5-bromination of the benzene portion of the ring.

In the reduction step, the choice of reducing agent and reaction conditions is critical. The reduction of a C3-carbaldehyde with NaBH₄ is typically high-yielding and can be performed at room temperature or below. The reduction of a more stable C3-carboxylic acid requires a stronger agent like LiAlH₄, which necessitates anhydrous conditions and careful temperature control to avoid side reactions.

The table below summarizes representative conditions for key transformations in the synthesis of functionalized indazoles, illustrating the parameters that can be optimized.

| Transformation | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|

| Synthesis of 5-Bromoindazole | 4-bromo-2-methylaniline, Ac₂O, KOAc, isoamyl nitrite; then HCl, NaOH | 94% | |

| C3-Bromination | Indazole, DBDMH, Na₂CO₃, EtOH, Ultrasound (40 kHz), 40 °C, 30 min | Good to excellent | nih.gov |

| N-Boc Protection of 5-Bromo-1H-indazol-3-amine | 5-Bromo-1H-indazol-3-amine, Boc₂O, DMAP, CH₂Cl₂, 0 °C to RT | 62% | nih.gov |

| C3-Formylation | 2H-Indazole, Selectfluor, DMSO, Microwave irradiation | Moderate to good | thieme-connect.de |

By carefully selecting from linear or convergent strategies and optimizing the reaction conditions for each step, an efficient and high-yielding synthesis of this compound can be achieved.

Advanced Synthetic Techniques for Indazole Derivatives

Modern organic synthesis has seen the development of powerful tools for the construction and functionalization of heterocyclic compounds like indazoles. These advanced techniques provide access to a wide array of derivatives with high precision and efficiency, moving beyond classical synthetic methods.

Metal-Catalyzed Cross-Coupling Reactions in Indazole Synthesis

Transition-metal-catalyzed cross-coupling reactions have become indispensable in the synthesis of functionalized indazoles. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. Palladium-catalyzed reactions, in particular, have been extensively utilized for the derivatization of haloindazoles, which are common precursors.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the introduction of various aryl and heteroaryl groups at specific positions of the indazole ring. For instance, bromo-substituted indazole carboxamides have been successfully coupled with a range of organoboronic acids using a palladium catalyst, demonstrating the versatility of this method in building molecular complexity. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.gov

Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have also been employed to introduce vinyl and alkynyl substituents, respectively, onto the indazole scaffold. The regioselectivity of these reactions on dihaloindazoles can often be controlled by carefully tuning the reaction conditions. thieme-connect.de For example, in the case of 5-bromo-3-iodo-1H-indazole, Sonogashira coupling can be directed to occur selectively at the more reactive C3-iodo position. thieme-connect.de

The synthesis of precursors to this compound can leverage these cross-coupling strategies. For example, a suitably protected 3,5-dihaloindazole could undergo a selective cross-coupling at the 3-position to introduce a functional group that can be later converted to a hydroxymethyl group. Alternatively, a precursor like 5-bromo-1H-indazole can be synthesized via palladium-catalyzed cyclization of 2-bromobenzaldehydes with hydrazines. thieme-connect.de

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions in Indazole Synthesis This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl2(dppf)·(DCM) / K2CO3 | Bromo-indazole carboxamide, Arylboronic acid | N-Aryl-indazole carboxamide | nih.gov |

| Sonogashira | Pd(PPh3)4 / CuI | 5-Bromo-3-iodo-1H-indazole, Alkyne | 3-Alkynyl-5-bromo-1H-indazole | thieme-connect.de |

| Cyclization | Pd(OAc)2 / dppp | 2-Bromobenzaldehyde, Hydrazine | 1H-Indazole | thieme-connect.de |

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. In the context of indazole synthesis, this translates to the use of environmentally benign solvents, milder reaction conditions, and atom-economical transformations.

A notable green approach for the synthesis of indazole-3-carboxaldehyde derivatives, which are direct precursors to this compound, involves the nitrosation of indoles in an aqueous medium. nih.gov Specifically, the reaction of 5-bromo-indole with a nitrosating mixture in a dimethylformamide (DMF):water system under slightly acidic conditions can produce 5-bromo-1H-indazole-3-carboxaldehyde in high yield. nih.gov This method avoids the use of harsh reagents and organic solvents as the primary reaction medium. The reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole (B1671886), followed by the addition of water, ring-opening, and subsequent ring-closure to form the indazole-3-carboxaldehyde. nih.gov

The reduction of the aldehyde or carboxylic acid functionality at the 3-position of the indazole ring to the corresponding alcohol is a key step in the synthesis of this compound. Green reduction methodologies are being developed to replace traditional reducing agents that often require harsh conditions and generate significant waste. For instance, facile reductions of carboxylic acids to alcohols have been achieved under mild conditions in water, utilizing catalytic systems. rsc.org While not yet specifically reported for 5-bromo-1H-indazole-3-carboxylic acid, such methods hold promise for a more sustainable synthesis of the target compound. The reduction of a Weinreb amide of 1H-indazole-3-carboxylic acid with lithium aluminum hydride has been shown to furnish the corresponding aldehyde, which can then be further reduced to the alcohol. thieme-connect.de Exploring milder and more environmentally friendly reducing agents for this transformation is an active area of research.

Table 2: Green Chemistry Approaches in the Synthesis of Indazole Precursors This table is interactive. Click on the headers to sort the data.

| Reaction | Key Green Aspect | Substrate | Product | Reference |

|---|---|---|---|---|

| Nitrosation of Indole | Use of water as a co-solvent | 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | nih.gov |

| Reduction of Carboxylic Acid | Use of water as a solvent | Carboxylic Acid (general) | Alcohol (general) | rsc.org |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Bromine Atom at the 5-Position

The carbon-bromine bond at the 5-position of the indazole ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions, and theoretically through nucleophilic substitution or metallation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-5 position of the indazole serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, is widely applied to 5-bromoindazoles. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The general reaction involves treating the 5-bromoindazole derivative with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system. This methodology has been successfully used to produce 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles, demonstrating its utility in creating complex heteroaryl structures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromoindazoles

5-Bromoindazole Substrate Boronic Acid Catalyst Base Solvent Yield (%) 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 85 5-Bromo-1-ethyl-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 95 5-Bromo-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 80

The Heck reaction , involving the coupling of an aryl halide with an alkene, and the Stille reaction , which couples an organotin compound with an organic halide, represent further avenues for derivatization. Although specific examples starting directly with (5-Bromo-1H-indazol-3-yl)methanol are not prevalent in the literature, the reactivity of the 5-bromoindazole core in these transformations is well-established. For instance, Stille reactions have been employed to couple 5-bromoindazole intermediates with organostannanes like 4-(tributylstannyl)pyrimidine in the synthesis of complex heterocyclic molecules. These reactions typically proceed under palladium catalysis and offer reliable methods for introducing vinyl and aryl groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The indazole ring system itself is not strongly electron-withdrawing. In the case of this compound, there are no powerful activating groups on the benzene (B151609) portion of the molecule. Consequently, the bromine atom at the 5-position is not susceptible to displacement by common nucleophiles under standard SNAr conditions. This pathway is generally not a viable strategy for the derivatization of this specific compound unless the indazole ring is further modified with appropriate activating substituents.

Lithiation and Subsequent Quenching Reactions

A powerful method for functionalizing the 5-position is through a lithium-halogen exchange reaction. This process involves treating the 5-bromoindazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), typically at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

This reaction is complicated by the presence of two acidic protons in this compound: the N-H of the indazole ring and the O-H of the hydroxymethyl group. Therefore, a protection strategy is required. The acidic protons would first be removed by using a suitable base or by converting the functional groups to non-acidic protecting groups. Following protection, treatment with at least one equivalent of an organolithium reagent would effect the bromine-lithium exchange, generating a highly reactive 5-lithio-indazole intermediate. This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C-5 position.

General sequence:

Protection: Protection of the N-H and O-H groups.

Lithium-Halogen Exchange: Reaction with t-BuLi or n-BuLi at low temperature.

Quenching: Addition of an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides) to form a new carbon-carbon or carbon-heteroatom bond.

Deprotection: Removal of the protecting groups to yield the final product.

Transformations of the Hydroxymethyl Group at the 3-Position

The primary alcohol of the hydroxymethyl group at the C-3 position is a versatile functional handle that can readily undergo oxidation, etherification, and esterification reactions.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding 5-bromo-1H-indazole-3-carbaldehyde can be achieved using mild oxidizing agents. A common and effective reagent for this transformation is activated manganese dioxide (MnO₂). The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a suitable organic solvent such as ethyl acetate at room temperature. This method provides the aldehyde in good yield without affecting the bromine atom or the indazole ring.

Table 2: Oxidation of this compound to Aldehyde

Starting Material Reagent Solvent Conditions Product Yield (%) This compound Manganese Dioxide (MnO₂) Ethyl Acetate Room Temperature, overnight 5-Bromo-1H-indazole-3-carbaldehyde 67

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would yield 5-bromo-1H-indazole-3-carboxylic acid . These carboxylic acid derivatives are valuable intermediates for the synthesis of amides and esters.

Etherification and Esterification Reactions

The hydroxyl moiety of the C-3 hydroxymethyl group can be readily converted into ethers and esters through standard synthetic protocols.

Etherification can be accomplished via a Williamson ether synthesis-type reaction. This typically involves deprotonating the alcohol with a base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide intermediate. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. It is important to note that the indazole N-H is also acidic and will be deprotonated, potentially leading to N-alkylation as a competing side reaction. Therefore, selective O-alkylation may require protection of the indazole nitrogen or careful selection of reaction conditions.

Esterification is another straightforward transformation. The alcohol can be acylated by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, such as triethylamine or pyridine, to act as a scavenger for the acidic byproduct (HCl or a carboxylic acid). This reaction provides the corresponding ester derivative. Similar to etherification, competitive N-acylation can occur if the indazole nitrogen is unprotected, although O-acylation is often kinetically favored at lower temperatures.

Reactivity of the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can participate in reactions such as alkylation and acylation. The direct substitution on these nitrogen atoms often results in a mixture of N1 and N2 isomers, presenting a significant challenge in the synthesis of pure, single-isomer products.

N-alkylation of the 5-bromo-1H-indazole core is commonly performed by treating the molecule with an alkyl halide in the presence of a base. The choice of reaction conditions can significantly influence the ratio of the resulting N1 and N2 alkylated products. For instance, conventional alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF can produce a mixture of N1 and N2 isomers in 38% and 46% yields, respectively guidechem.com.

N-acylation is another important derivatization reaction. Regioselective N-acylation tends to favor the formation of the N1-substituted product. This preference is often attributed to the thermodynamic stability of the N1-acylindazole, which can be formed via the isomerization of the initially formed N2-acylindazole . Electrochemical methods have also been developed for the selective N1-acylation of indazoles using acid anhydrides chemicalbook.com.

The reactivity of the indazole nitrogen atoms is intrinsically linked to the tautomerism of the indazole ring. The system exists as an equilibrium between the 1H-indazole and 2H-indazole tautomers guidechem.comresearchgate.net. Theoretical and experimental studies have established that the 1H-indazole tautomer is generally the more thermodynamically stable form guidechem.comnih.govnih.gov. This stability difference, which can be around 4.46 kcal/mol, plays a critical role in determining the reaction pathway .

Achieving regioselectivity in the N-substitution of indazoles is a key synthetic challenge. Various strategies have been developed to control the site of functionalization. The selection of the base, solvent, and alkylating agent is paramount in directing the substitution to either the N1 or N2 position .

For selective N1-alkylation, conditions that favor thermodynamic control are often employed. One highly effective protocol involves the use of sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an alkyl bromide . This system has demonstrated excellent N1-selectivity (>99:1) for a range of C3-substituted indazoles . Another approach achieves high N1 selectivity through a two-step process of enamine condensation followed by hydrogenation, a method that is scalable and avoids the formation of the N2 isomer.

Selective N2-alkylation can be achieved under different conditions. For example, Mitsunobu conditions have been shown to strongly favor the formation of the N2-alkylated product. Furthermore, the presence of electron-withdrawing groups at the C7 position of the indazole ring can confer excellent N2 regioselectivity .

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh₃ | THF | 1:2.5 | |

| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH | THF | >99:1 | |

| 3-tert-Butyl-1H-indazole | Alkyl Bromide | NaH | THF | >99:1 | |

| Methyl 1H-indazole-7-carboxylate | Alkyl Bromide | NaH | THF | 4:96 | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 45:55 (approx.) | guidechem.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ | Dioxane | Highly N1 selective | guidechem.com |

Regioselectivity and Stereoselectivity in Derivatization

The regiochemical outcome of the derivatization of this compound and related indazoles is governed by a complex interplay of several factors:

Electronic Effects: The electronic nature of substituents on the indazole ring significantly impacts the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as nitro or carboxylate esters, can alter the electron density distribution. For example, an electron-withdrawing group at the C7 position has been shown to direct alkylation preferentially to the N2 position .

Steric Hindrance: Steric bulk from substituents near the nitrogen atoms can influence the accessibility of the nucleophilic centers. Large groups at the C7 position can hinder attack at the N1 position, thereby favoring substitution at N2. Conversely, bulky substituents at the C3 position can favor N1 alkylation due to steric repulsion with the incoming electrophile at the N2 position .

Reaction Conditions:

Base and Solvent: The choice of base and solvent system is critical. The combination of NaH in THF is a well-established system for promoting N1-alkylation . The nature of the cation from the base can also play a role; for instance, cesium carbonate (Cs₂CO₃) is used to promote N1-alkylation, potentially through a chelation mechanism involving the C3 substituent guidechem.com. Solvent polarity can also affect the regioselectivity by influencing the state of ion pairs (tight vs. solvent-separated) of the indazolide anion .

Thermodynamic vs. Kinetic Control: Reaction conditions determine whether the product distribution is governed by kinetic or thermodynamic control. Low temperatures and sterically demanding bases can favor the kinetic product (often N2-alkylation), while higher temperatures and conditions that allow for equilibration can lead to the more stable thermodynamic product (typically N1-alkylation) .

Control of Product Isomerism

The derivatization of this compound, particularly through alkylation of the indazole nitrogen, presents a significant challenge in controlling product isomerism. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with electrophiles. nih.govbeilstein-journals.org The selective synthesis of either the N1- or N2-substituted isomer is crucial for therapeutic applications, as different isomers can exhibit varied biological activities. nih.gov The control of this isomerism is influenced by a combination of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed, including the choice of base, solvent, and alkylating agent. nih.govd-nb.info

Extensive research on the regioselective N-alkylation of the closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, provides a foundational understanding applicable to this compound. nih.gov The key to this control lies in the nature of the substituent at the C-3 position. Groups at this position that contain a Lewis basic site, such as the oxygen in the hydroxymethyl group of this compound, can play a decisive role in directing the outcome of the alkylation reaction. nih.govresearchgate.net

High regioselectivity for the N1 isomer is often achieved under conditions that promote the formation of a chelated intermediate with the cation of the base. It is postulated that a tight ion pair forms between the metal cation, the N2 atom of the indazole, and the oxygen atom of the C-3 substituent. nih.gov This complex sterically hinders the approach of the electrophile to the N2 position, thereby directing alkylation to the N1 position. nih.govresearchgate.net

Studies have shown that the combination of sodium hydride (NaH) as a base in a non-coordinating solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity with indazoles bearing C-3 substituents capable of chelation, such as carboxymethyl, acetyl (COMe), and carboxamide groups. nih.govresearchgate.netbeilstein-journals.org For instance, N-alkylation of various C-3 substituted indazoles using NaH in THF resulted in greater than 99% N1 regioselectivity. nih.govresearchgate.net

Similarly, the use of cesium carbonate (Cs₂CO₃) has been shown to produce N1-substituted products in high yields. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations support a chelation mechanism where the cesium cation coordinates with the indazole, driving the selective formation of the N1 product. researchgate.netbeilstein-journals.org The choice of solvent is critical; less polar solvents like dioxane and THF favor the tight ion-pair formation necessary for N1 selectivity, whereas more polar, coordinating solvents like N,N-dimethylformamide (DMF) can disrupt this chelation, leading to mixtures of N1 and N2 isomers. nih.govnih.gov

The reaction of indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has also been shown to produce N1-hydroxymethyl derivatives, such as (1H-indazol-1-yl)methanol compounds, exclusively. nih.gov This further supports the inherent preference for N1 substitution under specific conditions.

| Substrate Analogue | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | THF | Pentyl Bromide | >99:1 | nih.govresearchgate.net |

| Methyl 1H-indazole-3-carboxylate | NaH | THF | Pentyl Bromide | >99:1 | nih.gov |

| 1-(1H-Indazol-3-yl)ethan-1-one | Cs₂CO₃ | DMF | Pentyl Bromide | 61:1 | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Alkyl Tosylates | Highly N1-Selective | nih.govbeilstein-journals.org |

Achieving high selectivity for the N2 isomer typically requires a different strategic approach that avoids the chelation control favoring N1 substitution. One of the most effective methods for N2-selective alkylation is the Mitsunobu reaction. beilstein-journals.orgnih.gov

By treating a C-3 substituted indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a strong preference for the N2-alkylated product is observed. nih.govbeilstein-journals.org For example, the N-alkylation of methyl 1H-indazole-3-carboxylate under Mitsunobu conditions yielded the N1 and N2 products in a 1:2.5 ratio, demonstrating a clear preference for the N2 regioisomer. beilstein-journals.orgd-nb.info It is hypothesized that the bulky phosphine intermediate in the Mitsunobu reaction provides its own form of chelation or steric control that directs the alkylation to the N2 position. nih.gov

Another factor that can promote N2 selectivity is the presence of electron-withdrawing groups at other positions on the indazole ring, such as a nitro (NO₂) or carboxylate (CO₂Me) group at the C-7 position. nih.govresearchgate.net These substituents can alter the electronic properties of the indazole core, making the N2 position more nucleophilic or sterically accessible. For C-7 substituted indazoles, alkylation using NaH in THF can result in excellent N2 regioselectivity (≥96%). nih.gov

| Substrate Analogue | Reagents | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Methyl 1H-indazole-3-carboxylate | n-Pentanol, PPh₃, DIAD | THF | 1:2.5 | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, PPh₃, DEAD | THF | Highly N2-Selective | beilstein-journals.org |

| 1H-Indazole-7-carboxylate | NaH, Pentyl Bromide | THF | 4:96 | nih.gov |

Computational and Theoretical Investigations of 5 Bromo 1h Indazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. For a compound like (5-Bromo-1H-indazol-3-yl)methanol, these methods could provide significant insights.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would typically involve geometry optimization to determine the most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Furthermore, DFT calculations can elucidate various electronic properties, including the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. While DFT studies have been conducted on various indazole derivatives, specific data for this compound is not present in the surveyed literature. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) Analyses

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the excited state properties of molecules, which allows for the prediction of electronic absorption spectra (UV-Vis spectra). This analysis would provide information on the wavelengths of maximum absorption and the nature of the electronic transitions involved. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Investigation of Electronic Structure and Orbital Interactions

A detailed investigation of the electronic structure would involve analyzing the molecular orbitals and their energies. This analysis helps in understanding the nature of chemical bonds and potential reaction mechanisms. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, could provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization within the this compound molecule.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Energy Landscapes

This compound has rotational freedom around the C3-C(methanol) bond, leading to different conformers. Conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This process generates a potential energy surface, from which the most stable conformers (local and global minima) and the energy barriers for their interconversion can be identified. This information is crucial for understanding the compound's flexibility and its preferred shapes in different environments.

Molecular Dynamics Simulations for Compound Stability and Interactions

Molecular dynamics (MD) simulations could be employed to study the stability of this compound over time and its interactions with solvent molecules or biological macromolecules. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory of their positions and velocities. From this trajectory, various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation patterns. While MD simulations have been used to study the interaction of other complex indazole-containing molecules with biological targets, specific simulations for this compound are not documented. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational models allow for the prediction of how this compound will behave in chemical reactions and its preferences for forming certain structures.

Theoretical Studies of Reaction Mechanisms

Theoretical studies on the reaction mechanisms of indazole derivatives provide insights into their synthesis and reactivity. A notable reaction is the addition of formaldehyde (B43269) to NH-indazoles, which results in the formation of hydroxymethyl derivatives, structurally related to this compound.

Experimental and theoretical studies on the reaction of NH-indazoles with formaldehyde in an aqueous hydrochloric acid medium have been conducted to elucidate the mechanism of formation of N1-CH2OH and N2-CH2OH derivatives. nih.gov The mechanism is believed to involve the protonation of formaldehyde, which is a significantly weaker base than indazole, making it the more likely species to be protonated in an acidic medium. nih.gov The protonated formaldehyde then reacts with the neutral indazole. A direct reaction between a protonated indazole and formaldehyde is considered unlikely. nih.gov

The formation of the (1H-indazol-1-yl)methanol derivative is the thermodynamically favored outcome. nih.gov These hemiaminal products can be unstable, and in some cases, crystallization from boiling water can lead to partial decomposition back to the starting indazole. nih.gov This foundational understanding of the reaction mechanism for forming hydroxymethyl-indazoles is critical for optimizing the synthesis of compounds like this compound.

Analysis of Tautomeric Preferences and Energetics

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring significantly influences the compound's physical, chemical, and biological properties. nih.gov

Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.gov The free energy of the 1H-tautomer is reported to be 2.3 kcal/mol lower than that of the 2H-tautomer, making it the predominant form. nih.gov Theoretical calculations at the MP2/6-31G* level of theory, which account for thermal energy correction and entropy effects, predict an energy difference of 3.6 kcal/mol, further supporting the greater stability of the 1H-form. nih.gov

While the 1H-tautomer is generally more stable, the 2H-tautomer can be stabilized through specific molecular interactions. For some 3-substituted indazoles, the 2H-tautomer can be stabilized by intra- and intermolecular hydrogen bonds. researchgate.net For instance, in less polar solvents, a strong intramolecular hydrogen bond can favor the 2H tautomer. researchgate.net Additionally, the formation of centrosymmetric dimers, linked by intermolecular hydrogen bonds, can also contribute to the stability of the 2H form in solution, as confirmed by density functional theory (DFT) calculations. researchgate.net

In Silico Approaches for Pre-clinical Drug Design

In silico methods are instrumental in the early stages of drug discovery, helping to identify and optimize lead compounds before costly and time-consuming experimental work is undertaken.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For indazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. nih.gov

In a typical 3D-QSAR study, a set of known indazole derivatives with measured biological activity are aligned, and steric and electrostatic fields are calculated around them. nih.gov Statistical methods, such as partial least squares (PLS), are then used to generate a model that correlates these fields with the observed activity. nih.gov The resulting models can produce contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov These maps provide a structural framework for designing new, more potent inhibitors. nih.gov

For example, 3D-QSAR studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have been performed to identify the key structural features influencing their inhibitory potency. nih.gov Similarly, QSAR models have been developed for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, helping to elucidate the structural basis for their antimicrobial potential. aboutscience.eu

Table 1: Key Parameters in QSAR Modeling of Indazole Derivatives

| Parameter | Description | Relevance in Drug Design |

| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | Indicates the predictive power of the QSAR model. A higher r² suggests a more reliable model. researchgate.net |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model generation. | Assesses the robustness and internal predictive capacity of the QSAR model. researchgate.net |

| Steric Fields | Represents the spatial distribution of atomic bulk around the molecules. | Helps to identify regions where bulky substituents may enhance or diminish biological activity. nih.gov |

| Electrostatic Fields | Represents the distribution of positive and negative charges around the molecules. | Guides the placement of electron-donating or electron-withdrawing groups to improve interactions with the target. nih.gov |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. nih.gov The ligand is then placed in various positions and orientations within the protein's active site, and a scoring function is used to estimate the binding energy for each pose. researchgate.net The pose with the lowest binding energy is considered the most likely binding mode. researchgate.net

Molecular docking studies on indazole derivatives have provided valuable insights into their mechanisms of action. For instance, docking simulations of indazole derivatives into the active site of the HIF-1α protein have helped to identify key interactions responsible for their inhibitory activity. nih.gov Similarly, docking has been used to study the binding of indazole compounds to the heme-binding protein of Tannerella forsythia, a bacterium implicated in periodontal disease. nih.gov These studies can reveal crucial hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov

Table 2: Representative Biological Targets for Indazole Derivatives in Docking Studies

| Biological Target | Therapeutic Area | Significance of Docking Study |

| HIF-1α (Hypoxia-inducible factor 1-alpha) | Cancer | Identifies key binding interactions for the design of novel anti-cancer agents. nih.gov |

| SAH/MTAN (S-adenosylhomocysteine/methylthioadenosine nucleosidase) | Infectious Diseases | Explores the structural basis for quorum sensing inhibition in bacteria. aboutscience.eu |

| Protein Kinases (e.g., EGFR, ALK) | Cancer | Guides the design of selective kinase inhibitors for targeted cancer therapy. nih.gov |

| Heme-binding protein of Tannerella forsythia | Periodontal Disease | Investigates potential new antibacterial agents. nih.gov |

Prediction of Pre-clinical Pharmacokinetic Properties (ADMET Profiling)

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com In silico ADMET prediction tools have become an essential part of the early-stage drug development pipeline, as they can help to identify compounds with unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. researchgate.net

A variety of free and commercial software packages are available to predict ADMET properties based on the chemical structure of a compound. mdpi.com These tools use mathematical models and databases of known compounds to estimate parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. mdpi.comnih.gov

For heterocyclic compounds like this compound, in silico ADMET profiling can provide valuable information on their drug-likeness. nih.gov For example, predictions can be made for properties that fall under Lipinski's Rule of Five, which is a set of guidelines used to evaluate the potential for a compound to be an orally active drug. mdpi.com

Table 3: Common In Silico ADMET Parameters

| Parameter | Category | Description |

| Human Intestinal Absorption (HIA) | Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. nih.gov |

| CYP450 Inhibition | Metabolism | Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. japsonline.com |

| Hepatotoxicity | Toxicity | Predicts the potential for a compound to cause liver damage. nih.gov |

| Mutagenicity | Toxicity | Predicts the likelihood that a compound will induce genetic mutations. nih.gov |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of (5-Bromo-1H-indazol-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecule's framework can be constructed.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring.

The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring portion. The proton at position 4 (H-4) would likely appear as a doublet, coupled to H-6. The proton at position 6 (H-6) would likely be a doublet of doublets, showing coupling to both H-4 and H-7. The proton at position 7 (H-7) would also be a doublet, coupled to H-6. The presence of the bromine atom at position 5 influences the chemical shifts of these protons, typically causing a downfield shift.

The methylene protons (CH₂) of the methanol group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The N-H proton of the indazole ring also typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.8 | d | ~1.5 |

| H-6 | ~7.4 | dd | ~8.8, 1.5 |

| H-7 | ~7.5 | d | ~8.8 |

| CH₂ | ~4.8 | s | - |

| OH | Variable | br s | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the seven carbons of the indazole ring and one for the methylene carbon of the methanol group. The carbon atom attached to the bromine (C-5) would exhibit a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of bromine. The carbons of the pyrazole (B372694) part of the indazole ring (C-3, C-3a, and C-7a) would have chemical shifts characteristic of heterocyclic aromatic systems. The methylene carbon (CH₂) would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~145 |

| C-3a | ~122 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~129 |

| C-7 | ~112 |

| C-7a | ~140 |

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization and Tautomerism Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the indazole ring. Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole. bldpharm.com The position of the proton on the nitrogen atom significantly influences the ¹⁵N chemical shifts, making ¹⁵N NMR an excellent tool for studying this tautomerism. ipb.pt

For this compound, the 1H-tautomer is generally considered to be the more stable form. bldpharm.com The ¹⁵N NMR spectrum would be expected to show two distinct signals corresponding to the two nitrogen atoms (N-1 and N-2) in the pyrazole ring. The chemical shifts of these nitrogens provide insight into their hybridization and involvement in the aromatic system. In a study of related (1H-indazol-1-yl)methanol derivatives, distinct ¹⁵N NMR data was obtained for the solid state. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would confirm the coupling relationships between the aromatic protons H-4, H-6, and H-7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the definitive assignment of the protonated carbons in the indazole ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For example, correlations between the methylene protons and C-3 of the indazole ring would confirm the position of the methanol substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (for C₈H₇⁷⁹BrN₂O) | 226.9818 |

The observation of this isotopic pattern and the measured mass with high accuracy would provide strong evidence for the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the context of structural confirmation, the analysis of fragmentation patterns resulting from techniques like Electron Ionization (EI) is particularly insightful. libretexts.org

For this compound, the fragmentation pattern can be predicted by considering the constituent functional groups: the bromo-indazole core and the methanol substituent. The molecular ion peak (M+) would be expected, and its intensity may vary. miamioh.edu Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be a definitive marker.

Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the indazole ring and the hydroxymethyl group is susceptible to cleavage.

Loss of Hydroxymethyl Radical: A primary fragmentation would likely involve the loss of the •CH₂OH group (31 Da), leading to a 5-bromo-1H-indazole cation.

Loss of Water: The presence of the alcohol functionality could lead to the elimination of a water molecule (18 Da) from the molecular ion, especially under thermal conditions in the ion source.

Ring Fragmentation: The indazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN (27 Da). mpg.de

Benzyl (B1604629) Alcohol-type Fragmentation: The hydroxymethyl group attached to the aromatic indazole system can exhibit fragmentation similar to benzyl alcohol. ucalgary.castackexchange.com This can involve the loss of a hydroxyl radical (•OH, 17 Da) to form a stable cation at m/z 91 for the unsubstituted benzyl alcohol, which would be adjusted for the bromo-indazole core in this case. ucalgary.ca

A hypothetical fragmentation table is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| M+, M+2 | Intact molecule with bromine isotopes | Confirms molecular weight and presence of bromine |

| [M-17]+, [M-17+2]+ | Loss of •OH | Characteristic of alcohol fragmentation |

| [M-31]+, [M-31+2]+ | Loss of •CH₂OH | Cleavage of the methanol group |

| [M-HCN]+, [M-HCN+2]+ | Loss of hydrogen cyanide | Characteristic of indazole ring fragmentation mpg.de |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. psu.eduspectrabase.com

The key functional groups and their expected IR absorption ranges are:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group of the methanol substituent, with the broadening resulting from intermolecular hydrogen bonding. askthenerd.com

N-H Stretching: The N-H group of the indazole ring is expected to show a moderate to sharp absorption band in the range of 3300-3100 cm⁻¹.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). askthenerd.com

C-H Stretching (Aliphatic): The sp³-hybridized C-H bonds of the methylene group (-CH₂OH) will give rise to stretching absorptions in the 2950-2850 cm⁻¹ region. researchgate.net

C=C and C=N Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system are expected to produce several sharp, moderate-intensity bands in the 1650-1450 cm⁻¹ region. psu.edu

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the primary alcohol will likely result in a strong absorption band in the 1050-1000 cm⁻¹ range. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of the expected IR absorption bands is provided in the table below:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Alcohol | O-H Stretch | 3400-3200 | Strong, Broad |

| Indazole | N-H Stretch | 3300-3100 | Moderate, Sharp |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Moderate |

| Methylene | C-H Stretch | 2950-2850 | Moderate |

| Indazole Ring | C=C, C=N Stretch | 1650-1450 | Moderate, Sharp |

| Primary Alcohol | C-O Stretch | 1050-1000 | Strong |

| Bromo-Aromatic | C-Br Stretch | 600-500 | Moderate to Strong |

X-ray Crystallography for Solid-State Structure Determination

For chiral molecules, single crystal X-ray diffraction is the gold standard for determining the absolute configuration. In the case of this compound, if it crystallizes in a non-centrosymmetric space group, this technique can unambiguously establish the spatial arrangement of its atoms. The bromine atom, being a heavy element, provides a strong anomalous scattering signal, which is particularly useful for the determination of the absolute structure.

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. X-ray diffraction studies on related indazole derivatives have revealed the prevalence of hydrogen bonding and π-π stacking interactions. For this compound, the following intermolecular interactions are anticipated to play a crucial role in its crystal packing:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indazole and the O-H of the methanol) and acceptors (the nitrogen atoms of the indazole ring and the oxygen of the methanol) suggests the formation of an extensive hydrogen-bonding network. This is a significant factor in stabilizing the crystal structure.

π-π Stacking: The planar aromatic indazole rings are likely to engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen or nitrogen in neighboring molecules.

Understanding these interactions is critical as they influence the material's physical properties, such as melting point and solubility.

Other Advanced Spectroscopic and Analytical Techniques

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light, and the resulting spectrum serves as a unique "vibrational fingerprint" of the molecule. eurekalert.orgsciencedaily.com For this compound, Raman spectroscopy can provide valuable structural information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of the indazole core. A study on indole (B1671886) and indazole amides demonstrated that differential Raman spectroscopy could distinguish between closely related structures, highlighting its utility in detailed structural analysis. nih.gov The region between 300 and 1900 cm⁻¹ is often considered the fingerprint region in Raman spectroscopy, containing a wealth of structural information. spectroscopyonline.com

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. sielc.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. sielc.com

In this compound, the chromophore is the bromo-substituted indazole ring system. The electronic transitions observed in the UV-Vis spectrum are primarily of two types: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems, such as the indazole ring, and typically result in strong absorption bands. sielc.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrazole part of the indazole ring, to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower intensity (molar absorptivity) compared to π → π* transitions. researchgate.net

The UV-Vis spectrum of 1H-indazole in acetonitrile (B52724) shows distinct absorption bands. researchgate.net For this compound, the presence of the bromine atom (an auxochrome) and the methanol group on the indazole ring is expected to cause shifts in the absorption maxima (λmax) compared to the unsubstituted parent indazole. The bromine atom, through its +M (mesomeric) and -I (inductive) effects, and the methanol group typically induce a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The specific λmax values are also influenced by the solvent used for the analysis due to solvatochromic effects. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Structural Feature |

| π → π | 250 - 310 | High | Fused aromatic indazole ring |

| n → π | 310 - 350 | Low | Nitrogen lone pair electrons in the pyrazole ring |

Note: The values presented are typical estimates for substituted indazoles and may vary based on solvent and precise electronic effects.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for determining the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients. shimadzu.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), and the mobile phase is a more polar solvent mixture, commonly a combination of water or buffer and an organic modifier like acetonitrile or methanol. sigmaaldrich.com

The principle of separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The highly pure this compound will elute as a single, sharp, symmetrical peak at a characteristic retention time. Impurities, which will have different polarities, will elute at different retention times, allowing for their separation and quantification. The area of each peak is proportional to the concentration of the corresponding substance, enabling the calculation of purity, often expressed as a percentage area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. resolvemass.ca This hyphenated technique is a primary tool for impurity profiling and structural confirmation. lcms.czshimadzu.com After the components are separated by the HPLC system, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

For this compound (molar mass ≈ 227.06 g/mol , considering 79Br and 81Br isotopes), LC-MS analysis would:

Confirm the identity of the main peak by showing the expected molecular ion peaks (e.g., [M+H]+ at m/z 228 and 230, reflecting the isotopic pattern of bromine).

Provide molecular weight information for any impurities separated during the chromatographic run, which is a critical step in their identification.

Table 2: Representative Parameters for HPLC and LC-MS Analysis

| Parameter | Typical HPLC / LC-MS Conditions |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection (HPLC) | UV detector set at a λmax (e.g., 254 nm or 280 nm) |

| Ionization (LC-MS) | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full scan mode to detect all ions within a mass range (e.g., m/z 100-500) |

Advanced Material Characterization Techniques Applied to Organic Compounds

Beyond standard spectroscopic and chromatographic methods, a suite of advanced techniques can provide deeper insights into the structural and physical properties of organic compounds like this compound. researchgate.netnumberanalytics.com

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis provides unambiguous proof of its molecular structure. The data obtained includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding (e.g., involving the methanol hydroxyl group and indazole N-H) and π-π stacking, which govern the material's bulk properties. researchgate.netmdpi.com

Thermal Analysis (TGA and DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. d-nb.info For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. A stable compound will show no mass loss until it reaches its decomposition temperature. The TGA curve provides critical information on the temperatures at which degradation begins and the number of decomposition steps. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events and phase transitions. nih.gov For a crystalline solid like this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point. The presence of impurities typically broadens this peak and lowers the melting point. DSC can also be used to study polymorphism (the existence of different crystal forms) and to detect glass transitions in amorphous materials.

Table 3: Information Yielded by Advanced Material Characterization Techniques

| Technique | Sample Form | Information Obtained for this compound |

| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Unambiguous 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces (e.g., hydrogen bonding). |

| Thermogravimetric Analysis (TGA) | Solid Powder | Thermal stability, decomposition temperature range, quantification of mass loss upon heating. |

| Differential Scanning Calorimetry (DSC) | Solid Powder | Melting point, heat of fusion, detection of polymorphic forms, assessment of sample purity. |